molecular formula C10H19N3O3 B2587061 (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide CAS No. 1407997-80-1

(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

Cat. No. B2587061
M. Wt: 229.28
InChI Key: HFMHEXPZANOFSL-SSDOTTSWSA-N
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Description

“®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide” is a derivative of hydrazides . Hydrazides are a class of organic compounds with the formula R−NR1−NR2R3 where R is acyl . They possess a wide spectrum of bioactivity, including antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antidepressant, antiviral, and antiprotozoal properties .


Synthesis Analysis

Hydrazones, which include “®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide”, are typically synthesized by combining suitable aldehydes with hydrazides . The synthesis can be achieved through various approaches such as solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Molecular Structure Analysis

The molecular structure of hydrazides like “®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide” is determined by spectroscopic and X-ray diffraction methods . They usually exist in keto form in the solid state while in equilibrium between keto and enol forms in solution state .


Chemical Reactions Analysis

Hydrazide-based compounds, including “®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide”, are prepared by the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .


Physical And Chemical Properties Analysis

Hydrazide–hydrazones, including “®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide”, have been utilized in molecular switches, sensing, metallo assemblies, drugs, and other applications due to their physical, chemical, and biochemical properties .

Scientific Research Applications

Alkaloid Synthesis

One notable application is in the synthesis of alkaloids, where (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide serves as a precursor for creating complex structures. For instance, Dieter, Chen, and Watson (2005) detailed the use of scalemic 2-pyrrolidinylcuprates, generated via asymmetric deprotonation of N-Boc-pyrrolidine, in the synthesis of various alkaloids. This method enables the construction of pyrrolizidine and indolizidine skeletons, leading to the synthesis of enantioenriched alkaloids such as (+)-heliotridane and (+)-isoretronecanol, demonstrating the compound's utility in generating biologically active molecules (Dieter, Chen, & Watson, 2005).

Antibacterial Agents

The compound has also found application in the development of antibacterial agents. Kostenko et al. (2015) synthesized a series of 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid [(phenyl-, 1,3-benzodioxol-5-yl)methylene]-hydrazides by reacting 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazides with aromatic aldehydes. These synthesized hydrazides exhibited antibacterial properties, highlighting the potential of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide derivatives in antimicrobial research (Kostenko et al., 2015).

Chiral Building Blocks

Moreover, the compound is used in the preparation of chiral building blocks for pharmaceuticals. Iding, Wirz, and Sarmiento (2003) demonstrated the synthesis of metalloproteinase inhibitors using (R,R)- and (S,S)-monoethyl esters of N-Boc-pyrrolidine-3,4-dicarboxylic acid prepared from the trans-diester racemate through highly selective enzymatic reactions. This process provides access to new series of chiral building blocks, illustrating the importance of (R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide in medicinal chemistry (Iding, Wirz, & Sarmiento, 2003).

Safety And Hazards

Hydrazine, a related compound, is known to be highly toxic and poses a threat to human life and environmental safety . Exposure to small amounts of hydrazine and its derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death .

Future Directions

Hydrazide–hydrazones, including “®-1-Boc-pyrrolidine-3-carboxylic acid hydrazide”, have wide applications in various fields such as medicinal chemistry, synthesis, pharmacology, and organic chemistry . They are found to be useful synthons for various heterocyclic rings that exhibit great biological, pharmacological, and industrial applications . This suggests a promising future for the development and application of these compounds.

properties

IUPAC Name

tert-butyl (3R)-3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMHEXPZANOFSL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Boc-pyrrolidine-3-carboxylic acid hydrazide

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